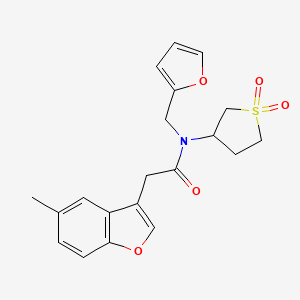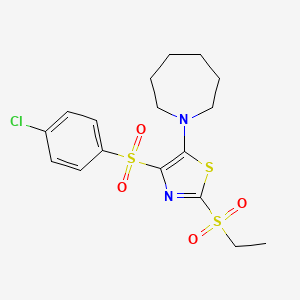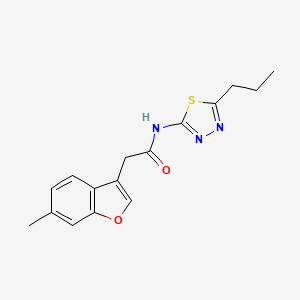![molecular formula C28H27N3O2 B11410750 3-(2-hydroxyphenyl)-5-(2-phenylethyl)-4-[4-(propan-2-yl)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11410750.png)
3-(2-hydroxyphenyl)-5-(2-phenylethyl)-4-[4-(propan-2-yl)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-HYDROXYPHENYL)-5-(2-PHENYLETHYL)-4-[4-(PROPAN-2-YL)PHENYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. The compound’s structure suggests it may have unique properties due to the presence of multiple functional groups, including hydroxyl, phenyl, and pyrazole rings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-HYDROXYPHENYL)-5-(2-PHENYLETHYL)-4-[4-(PROPAN-2-YL)PHENYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE likely involves multi-step organic reactions. Typical synthetic routes may include:
Formation of the Pyrazole Ring: This could be achieved through the reaction of hydrazine with a 1,3-diketone.
Attachment of Phenyl and Hydroxyl Groups: This step might involve electrophilic aromatic substitution reactions.
Final Assembly: The final compound could be assembled through a series of coupling reactions, possibly using palladium-catalyzed cross-coupling methods.
Industrial Production Methods
Industrial production methods would need to be optimized for yield and purity. This might involve:
Optimization of Reaction Conditions: Temperature, pressure, and solvent conditions would be fine-tuned.
Purification Techniques: Methods such as recrystallization, chromatography, or distillation might be employed.
化学反応の分析
Types of Reactions
The compound may undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group.
Reduction: The pyrazole ring can be reduced under specific conditions.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens for electrophilic substitution or organometallic reagents for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could lead to a fully saturated pyrazole ring.
科学的研究の応用
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be studied for its potential as a pharmaceutical agent, given its complex structure and functional groups.
Medicine
In medicine, the compound could be investigated for its potential therapeutic effects, possibly as an anti-inflammatory or anticancer agent.
Industry
In industry, it might find applications in the synthesis of advanced materials or as a catalyst in organic reactions.
作用機序
The mechanism of action would depend on the specific application. For example, if used as a pharmaceutical agent, it might interact with specific enzymes or receptors in the body. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
類似化合物との比較
Similar Compounds
- 3-(2-HYDROXYPHENYL)-5-(2-PHENYLETHYL)-4-[4-METHYLPHENYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE
- 3-(2-HYDROXYPHENYL)-5-(2-PHENYLETHYL)-4-[4-ETHYLPHENYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE
Uniqueness
The uniqueness of 3-(2-HYDROXYPHENYL)-5-(2-PHENYLETHYL)-4-[4-(PROPAN-2-YL)PHENYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE lies in its specific combination of functional groups and the resulting chemical properties. This might make it particularly effective in certain applications compared to its analogs.
特性
分子式 |
C28H27N3O2 |
|---|---|
分子量 |
437.5 g/mol |
IUPAC名 |
3-(2-hydroxyphenyl)-5-(2-phenylethyl)-4-(4-propan-2-ylphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C28H27N3O2/c1-18(2)20-12-14-21(15-13-20)27-24-25(22-10-6-7-11-23(22)32)29-30-26(24)28(33)31(27)17-16-19-8-4-3-5-9-19/h3-15,18,27,32H,16-17H2,1-2H3,(H,29,30) |
InChIキー |
FMQMWWPLMSZSDC-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC=C(C=C1)C2C3=C(C(=O)N2CCC4=CC=CC=C4)NN=C3C5=CC=CC=C5O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-(2,5-dimethoxyphenyl)-3-hydroxy-3-(3-methoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11410686.png)
![ethyl [(4-methyl-2-oxo-8-propanoyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B11410698.png)
![1-{3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl}-4-(3-methylbutyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B11410704.png)

![7-(2,4-dimethylphenyl)-13-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11410710.png)


![3-Benzyl-5-[1-(2-fluorobenzenesulfonyl)azetidin-3-YL]-1,2,4-oxadiazole](/img/structure/B11410734.png)
![3-(2-hydroxyphenyl)-5-(3-methoxypropyl)-4-[4-(methylsulfanyl)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11410737.png)

![5-(furan-2-ylmethyl)-4-(4-hydroxy-3-methoxyphenyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11410744.png)
![4-(4-Butoxyphenyl)pyrimido[4,5-b]indolizine-10-carbonitrile](/img/structure/B11410747.png)
